3-(cyclobutoxymethyl)-4-methyl-4H-1,2,4-triazole
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Overview
Description
3-(cyclobutoxymethyl)-4-methyl-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a cyclobutoxymethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclobutoxymethyl)-4-methyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylmethyl halides with 4-methyl-1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(cyclobutoxymethyl)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclobutoxymethyl group, where nucleophiles like amines or thiols can replace the halide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(cyclobutoxymethyl)-4-methyl-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(cyclobutoxymethyl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-(cyclopropylmethyl)-4-methyl-4H-1,2,4-triazole
- 3-(cyclopentylmethyl)-4-methyl-4H-1,2,4-triazole
- 3-(cyclohexylmethyl)-4-methyl-4H-1,2,4-triazole
Uniqueness
3-(cyclobutoxymethyl)-4-methyl-4H-1,2,4-triazole is unique due to the presence of the cyclobutoxymethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H13N3O |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
3-(cyclobutyloxymethyl)-4-methyl-1,2,4-triazole |
InChI |
InChI=1S/C8H13N3O/c1-11-6-9-10-8(11)5-12-7-3-2-4-7/h6-7H,2-5H2,1H3 |
InChI Key |
ZVRLFVJELOFXTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1COC2CCC2 |
Origin of Product |
United States |
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